2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol
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Overview
Description
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is known for its unique structure, which includes a cyano group, a phenyl group, and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as halogens and nitro groups can be introduced using appropriate reagents.
Major Products Formed
Oxidation: Formation of 2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]benzaldehyde.
Reduction: Formation of 2-Amino-4-[3-(N-methylaminocarbonyl)phenyl]phenol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The cyano group and phenyl rings play a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol
- 2-Cyano-4-[3-(N-propylaminocarbonyl)phenyl]phenol
- 2-Cyano-4-[3-(N-butylaminocarbonyl)phenyl]phenol
Uniqueness
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the N-methylaminocarbonyl group distinguishes it from other similar compounds, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-15(19)12-4-2-3-10(7-12)11-5-6-14(18)13(8-11)9-16/h2-8,18H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTYSDGYYDQMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684839 |
Source
|
Record name | 3'-Cyano-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-17-8 |
Source
|
Record name | 3'-Cyano-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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